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molecular formula C6H7ClN2O B2375250 2-Chloro-5-methoxy-4-methylpyrimidine CAS No. 1245506-61-9

2-Chloro-5-methoxy-4-methylpyrimidine

Cat. No. B2375250
M. Wt: 158.59
InChI Key: GBQFWSOESDYTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268848B2

Procedure details

2,4-Dichloro-5-methoxypyrimidine (10 g) was dissolved in THF (100 ml), and while cooling, iron(III) acetylacetone (1.97 g), methyl magnesium chloride (3.0 M: 22.4 ml) were then added to the solution. The obtained mixture was stirred at room temperature overnight. Thereafter, iron(III) acetylacetone (1.97 g), and methyl magnesium chloride (3.0 M: 22.4 ml) were added to the reaction solution further twice. Thereafter, a 1 N hydrochloric acid aqueous solution was added to the reaction mixture, and diethyl ether was then added to the reaction solution to carry out liquid separation and extraction. The organic layer was dried over magnesium sulfate, and the solvent was then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate), so as to obtain the title compound (6.6 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.4 mL
Type
reactant
Reaction Step Three
Name
iron(III) acetylacetone
Quantity
1.97 g
Type
catalyst
Reaction Step Three
Quantity
22.4 mL
Type
reactant
Reaction Step Four
Name
iron(III) acetylacetone
Quantity
1.97 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([O:9][CH3:10])=[CH:4][N:3]=1.[CH3:11][Mg]Cl.Cl.C(OCC)C>C1COCC1.C(CC(=O)C)(=O)C.[Fe+3]>[Cl:1][C:2]1[N:7]=[C:6]([CH3:11])[C:5]([O:9][CH3:10])=[CH:4][N:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
22.4 mL
Type
reactant
Smiles
C[Mg]Cl
Name
iron(III) acetylacetone
Quantity
1.97 g
Type
catalyst
Smiles
C(C)(=O)CC(C)=O.[Fe+3]
Step Four
Name
Quantity
22.4 mL
Type
reactant
Smiles
C[Mg]Cl
Name
iron(III) acetylacetone
Quantity
1.97 g
Type
catalyst
Smiles
C(C)(=O)CC(C)=O.[Fe+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
ADDITION
Type
ADDITION
Details
was then added to the reaction solution
CUSTOM
Type
CUSTOM
Details
liquid separation and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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